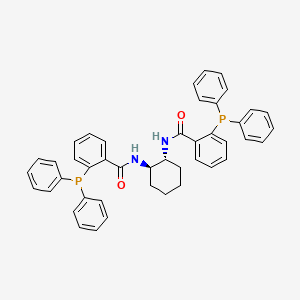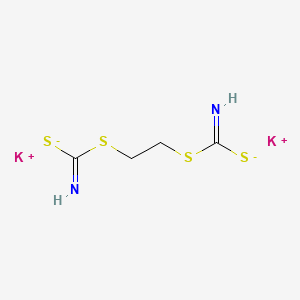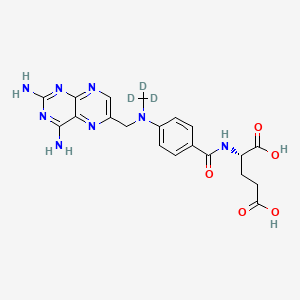
托斯特配体
描述
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide is a useful research compound. Its molecular formula is C44H40N2O2P2 and its molecular weight is 690.75. The purity is usually 95%.
BenchChem offers high-quality 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
钯催化不对称烯丙基烷基化
托斯特配体是一种二膦配体,用于钯催化的托斯特不对称烯丙基烷基化 {svg_1}. 该反应已在不同的反应条件下,对各种各样的底物和亲核试剂进行了广泛的研究 {svg_2}. 它促进了新型手性配体的合成,这些配体被评估为不对称诱导剂 {svg_3}.
手性分子的形成
金属催化不对称烯丙基烷基化是形成简单和复杂手性分子最有效的方法之一 {svg_4}. 托斯特配体在这个过程中起着至关重要的作用,在各种各样的反应中提供了高水平的不对称诱导 {svg_5}.
天然产物的合成
托斯特配体系列已应用于范围极广的烯丙基烷基化(Tsuji-Trost)反应 {svg_6}. 这些特点导致托斯特配体在天然产物合成中得到广泛应用 {svg_7}.
工业应用
托斯特配体已在工业上用于构建高对映体纯度的手性构建块 {svg_8}. 这在医药行业特别有用,因为化合物纯度至关重要。
反应机理的研究
托斯特配体已用于研究以了解各种反应的机理 {svg_9}. 例如,钯催化的烯丙基烷基化反应的机理涉及烯丙基亲电试剂底物与低价金属中心的配位,然后进行氧化加成,生成带离去基团作为反离子的阳离子η3-烯丙基络合物 {svg_10}.
新型配体的开发
托斯特配体已被用作开发其他源自反式-1,2-二氨基环己烷(DACH)的C2对称配体的基础,例如源自2-二苯基膦基-1-萘甲酸的(R, R)-DACH-萘基配体 {svg_11}.
作用机制
Target of Action
The primary target of the Trost ligand, also known as ®-Trost ligand or 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide, is the palladium catalyst in the Tsuji-Trost reaction . This reaction is a palladium-catalyzed allylation of nucleophiles .
Mode of Action
The Trost ligand interacts with its target, the palladium catalyst, by coordinating with the allyl group in the Tsuji-Trost reaction . This coordination forms an η2 π-allyl complex . An oxidative addition then occurs, during which the leaving group is expelled, giving an η3 π-allyl complex . Depending on the strength of the nucleophile, the reaction can take two different pathways .
Biochemical Pathways
The Trost ligand affects the Tsuji-Trost reaction pathway, a palladium-catalyzed allylation of nucleophiles . This reaction pathway is crucial for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds . The Trost ligand, through its interaction with the palladium catalyst, influences the direction and outcome of this pathway .
Pharmacokinetics
This interaction influences the bioavailability of the resulting compounds in the reaction .
Result of Action
The action of the Trost ligand results in high levels of asymmetric induction in a wide range of reactions involving palladium π-allyl intermediates . This leads to the formation of various bonds (C–C, C–O, C–S, C–N) with a single catalyst system , enabling the synthesis of a diverse range of chiral products .
Action Environment
The action, efficacy, and stability of the Trost ligand are influenced by several environmental factors, including reaction temperature, catalyst concentration, solvent, and nucleophile counter-ion . These factors can significantly affect the enantioselectivity of the reactions involving the Trost ligand .
生化分析
Biochemical Properties
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable applications is in the reactivation of CRISPR/Cas9 functions. This compound facilitates the removal of azidomethylnicotinyl (AMN) groups that mask gRNA and inhibit CRISPR systems . By doing so, it enables the precise editing of genes, which is essential for various genetic studies and therapeutic applications.
Cellular Effects
The effects of 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the Staudinger reduction can lead to the activation of specific signaling pathways that are otherwise inhibited by azide groups. This activation can result in changes in gene expression, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide exerts its effects through binding interactions with biomolecules. It acts as a phosphine in the Staudinger reduction, where it binds to azide groups and facilitates their reduction to amines . This binding interaction is crucial for the reactivation of CRISPR/Cas9 functions, as it removes inhibitory groups from gRNA, allowing for precise gene editing.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide can change over time. The stability and degradation of this compound are important factors to consider. It is recommended to make fresh stock solutions prior to each use to ensure its effectiveness . Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by storage conditions and other environmental factors.
Dosage Effects in Animal Models
The effects of 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, there may be toxic or adverse effects observed. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity .
Metabolic Pathways
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions. For instance, its involvement in the Staudinger reduction requires the presence of specific enzymes that catalyze the reduction of azides to amines . These interactions can affect metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.
属性
IUPAC Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSEDAJMGFTLR-XRSDMRJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894121 | |
| Record name | Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138517-61-0 | |
| Record name | Trost Ligand | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trost ligand, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138517610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROST LIGAND, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4RRX95R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the Trost ligand interact with palladium to form the active catalytic species?
A1: The Trost ligand acts as a chiral, bidentate ligand, coordinating to the palladium center via both phosphorus atoms. This coordination creates a chiral environment around the palladium, which is crucial for enantioselective catalysis. []
Q2: How does the chiral environment around the palladium center influence enantioselectivity?
A2: The chiral environment created by the Trost ligand leads to the formation of diastereomeric transition states during the reaction. The energy difference between these transition states dictates the preferential formation of one enantiomer over the other, resulting in enantioselectivity. []
Q3: What is the molecular formula and weight of the Trost ligand?
A3: The molecular formula is C44H42N2O2P2, and the molecular weight is 692.78 g/mol.
Q4: Are there any characteristic spectroscopic data for the Trost ligand?
A4: Yes, the Trost ligand exhibits characteristic signals in various spectroscopic techniques. For instance, in 31P NMR, it shows a characteristic signal around -12 ppm. Moreover, IR spectroscopy can confirm the presence of amide bonds with characteristic peaks.
Q5: What solvents are typically used with the Trost ligand-Pd complexes?
A5: Common solvents include toluene, THF, dichloromethane, and 1,4-dioxane. The choice of solvent can impact the reaction rate and enantioselectivity. []
Q6: What types of reactions are typically catalyzed by Trost ligand-Pd complexes?
A7: Trost ligand-Pd complexes excel in enantioselective allylic alkylations, desymmetrizations, and related transformations. [, , ] These reactions have found widespread use in the synthesis of natural products, pharmaceuticals, and other complex molecules. [, , ]
Q7: Can you provide an example of a reaction mechanism involving the Trost ligand-Pd complex?
A8: In a typical allylic alkylation, the palladium(0) complex coordinates to the double bond of an allylic substrate, forming a π-allyl palladium complex. Subsequently, a nucleophile attacks the π-allyl complex in an enantioselective manner, controlled by the chiral Trost ligand, yielding the desired product. [, , ]
Q8: How does the structure of the Trost ligand impact its catalytic activity?
A9: The rigid backbone of the Trost ligand, provided by the cyclohexane ring, contributes significantly to its high enantioselectivity. The diphenylphosphino groups ensure strong coordination to palladium and efficient chirality transfer during catalysis. []
Q9: Have computational studies been employed to investigate Trost ligand-Pd complexes?
A10: Yes, DFT (Density Functional Theory) calculations have been instrumental in understanding the mechanism of enantioselection in reactions catalyzed by Trost ligand-Pd complexes. These calculations provide valuable insights into the transition state structures and energy differences that dictate enantioselectivity. [, ]
Q10: Are there any specific SHE regulations regarding the use and handling of the Trost ligand?
A10: As with most chemicals, standard laboratory safety practices and appropriate personal protective equipment should be employed when handling the Trost ligand. It is advisable to consult the material safety data sheet (MSDS) for detailed safety information.
Q11: Are there any alternative ligands that can be used in place of the Trost ligand in asymmetric catalysis?
A24: Yes, several other chiral ligands, such as BINAP, PHOX, and Josiphos ligands, are also employed in asymmetric palladium-catalyzed reactions. Each ligand system possesses unique properties and substrate scopes, making them suitable for specific applications. [, ]
Q12: How are Trost ligand-Pd catalysts typically disposed of after use?
A12: As with most heavy metal catalysts, proper disposal procedures should be followed to minimize environmental impact. This often involves quenching the reaction mixture and treating it with appropriate reagents to remove the palladium catalyst. The residual waste should be disposed of according to local regulations.
Q13: What are some essential resources for researchers working with the Trost ligand?
A13: Access to standard synthetic organic chemistry facilities, including Schlenk lines, gloveboxes (for handling air-sensitive materials), and analytical instruments like NMR and HPLC are essential for working with the Trost ligand and its palladium complexes. Additionally, access to chemical databases and scientific literature is crucial for staying updated on the latest research and developments.
Q14: Who first developed the Trost ligand, and what are some key historical milestones in its development and application?
A14: Professor Barry M. Trost developed the Trost ligand in the 1980s. His pioneering work on palladium-catalyzed asymmetric allylic alkylation, utilizing the Trost ligand, has revolutionized the field of asymmetric synthesis. His contributions have earned him numerous awards and recognition, including the prestigious Wolf Prize in Chemistry (2014) for his groundbreaking discoveries in organic chemistry.
Q15: Are there any cross-disciplinary applications of the Trost ligand?
A28: While the primary applications of the Trost ligand lie in synthetic organic chemistry, its use extends to areas like medicinal chemistry, materials science, and catalysis development. For example, researchers utilize the Trost ligand in developing new synthetic methodologies for biologically active molecules, polymers, and other functional materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one](/img/structure/B1148276.png)
![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/new.no-structure.jpg)


![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)


